![molecular formula C12H24BrN B1379763 N-Cyclopentyl-3-methylcyclohexanamine hydrobromide CAS No. 1609403-87-3](/img/structure/B1379763.png)
N-Cyclopentyl-3-methylcyclohexanamine hydrobromide
Overview
Description
N-Cyclopentyl-3-methylcyclohexanamine hydrobromide (NCMCHB) is a synthetic compound that has been used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, as well as its potential uses in laboratory experiments.
Scientific Research Applications
Analytical Characterization and Biological Matrices Analysis
A study focused on characterizing psychoactive arylcyclohexylamines obtained from online retailers, aiming to determine their composition through various analytical methods. This research developed a method for the qualitative and quantitative analysis of these substances in biological matrices, showcasing the potential of N-Cyclopentyl-3-methylcyclohexanamine hydrobromide for similar analytical applications in forensic and toxicological studies (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Syntheses and Analytical Characterizations
Another study explored the synthesis and analytical characterization of N-alkyl-arylcyclohexylamines, which are of interest due to their psychoactive properties and action as NMDA receptor antagonists. This research provides insights into the synthetic pathways and analytical tools that could be applicable to the study of N-Cyclopentyl-3-methylcyclohexanamine hydrobromide, highlighting the compound's potential for research in pharmacology and neuroscience (Wallach et al., 2016).
Chemical Synthesis and Heterocyclic Compound Formation
Research on the strategic use of cyclohexyne and cyclopentyne in synthesizing new heterocyclic compounds offers insights into chemical reactions and regioselectivities relevant to cyclohexanamine derivatives. Such studies could inform the synthetic methodologies and applications of N-Cyclopentyl-3-methylcyclohexanamine hydrobromide in creating novel compounds with potential pharmaceutical or material science applications (Medina et al., 2014).
Catalytic Reactions and Hydrodenitrogenation
Investigations into the hydrodenitrogenation reactions over sulfided catalysts provide a foundation for understanding the chemical transformations of cyclohexylamine derivatives. This research could have implications for the processing and refinement of compounds like N-Cyclopentyl-3-methylcyclohexanamine hydrobromide in chemical engineering and catalysis (Rota & Prins, 2001).
properties
IUPAC Name |
N-cyclopentyl-3-methylcyclohexan-1-amine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.BrH/c1-10-5-4-8-12(9-10)13-11-6-2-3-7-11;/h10-13H,2-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAQTVPJCNAXKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)NC2CCCC2.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopentyl-3-methylcyclohexanamine hydrobromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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